molecular formula C12H11ClFNO3 B7550094 1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid

1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid

Cat. No. B7550094
M. Wt: 271.67 g/mol
InChI Key: LOXVXXVEZICFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid selectively binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by glutamate. This leads to the inhibition of downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which is involved in the pathogenesis of various neurological disorders. It has also been shown to reduce the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the development of chronic pain.

Advantages and Limitations for Lab Experiments

1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is a selective antagonist of mGluR1, which allows for the specific inhibition of the receptor without affecting other receptors. It is also relatively stable and can be easily synthesized. However, 1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid has some limitations. It has a relatively short half-life, which requires frequent dosing in animal experiments. It also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid in scientific research. One direction is to study the role of mGluR1 in other neurological disorders such as epilepsy and multiple sclerosis. Another direction is to develop more stable and water-soluble analogs of 1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid that can be used in a wider range of experiments. Additionally, the use of 1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid in combination with other drugs may provide new therapeutic options for various diseases.

Synthesis Methods

1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid can be synthesized by reacting 5-chloro-2-fluorobenzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. It has been shown to be effective in treating chronic pain, anxiety, and depression. 1-(5-Chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid has also been used to study the role of mGluR1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(5-chloro-2-fluorobenzoyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3/c13-8-1-2-10(14)9(5-8)11(16)15-4-3-7(6-15)12(17)18/h1-2,5,7H,3-4,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVXXVEZICFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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